molecular formula C5H10N2O2 B1423262 N'-hydroxyoxolane-3-carboximidamide CAS No. 1251417-85-2

N'-hydroxyoxolane-3-carboximidamide

Cat. No.: B1423262
CAS No.: 1251417-85-2
M. Wt: 130.15 g/mol
InChI Key: MQHAXHRKPMZBQN-UHFFFAOYSA-N
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Description

N'-Hydroxyoxolane-3-carboximidamide (CAS: 1251417-85-2) is a cyclic carboximidamide derivative featuring a tetrahydrofuran (oxolane) backbone substituted with a hydroxyimidamide group. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol . Key identifiers include:

  • InChIKey: UQCFHAVQXQKIBE-UHFFFAOYSA-N
  • SMILES: O=C(NOC)C1CCOC1
  • MDL Number: MFCD30180649 (for its tert-butyl derivative) .

This compound is structurally distinct due to the combination of a saturated oxygen heterocycle and the hydroxyimidamide functional group, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-hydroxyoxolane-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAXHRKPMZBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyoxolane-3-carboximidamide typically involves the reaction of oxolane derivatives with hydroxylamine and cyanamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N’-hydroxyoxolane-3-carboximidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxyoxolane-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxyoxolane-3-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups enable the compound to form hydrogen bonds and coordinate with metal ions, facilitating its role as an enzyme inhibitor or catalyst. The compound’s unique structure allows it to engage in various chemical transformations, contributing to its versatility in scientific research .

Comparison with Similar Compounds

Hydroxamic Acids and Hydroxyamide Derivatives

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide , compound 8 in ) share a hydroxylamine-derived functional group (-CONHOH) but differ in backbone structure. Key comparisons:

Compound Molecular Weight (g/mol) Functional Group Key Applications Reference
N'-Hydroxyoxolane-3-carboximidamide 142.16 Hydroxyimidamide Chelation, enzyme inhibition*
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 264.73 Hydroxamic acid Antioxidant, metal chelation
N-Hydroxysuccinimide 115.09 Hydroxamic acid Peptide coupling reagent
N-Hydroxyoctanamide 159.23 Hydroxyamide Research applications
  • Applications : Hydroxamic acids are widely used as histone deacetylase (HDAC) inhibitors and chelators, whereas hydroxyimidamides may exhibit unique reactivity due to the imine-like structure .

Cyclic Carboximidamide Derivatives

The tert-butyl derivative 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide (CAS: 1824844-16-7) highlights the impact of substituents:

Compound Molecular Weight (g/mol) Substituent Potential Impact Reference
This compound 142.16 None Higher polarity, aqueous solubility
2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide 186.25 tert-Butyl Enhanced lipophilicity, steric hindrance

Phthalimide and Isoindoline Derivatives

3-Chloro-N-phenyl-phthalimide () shares a heterocyclic backbone but differs in functionalization:

Compound Molecular Weight (g/mol) Structure Applications Reference
This compound 142.16 Oxolane + hydroxyimidamide Chelation, small-molecule inhibitors*
3-Chloro-N-phenyl-phthalimide 257.67 Isoindoline + Cl Polymer synthesis (polyimides)
  • Ring Systems : The oxolane ring in the target compound is more flexible than the rigid isoindoline core in phthalimides, influencing binding interactions in biological systems .

Biological Activity

N'-hydroxyoxolane-3-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and enzyme inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H18N2O2 and a molar mass of 186.25 g/mol. Its structure includes a hydroxy oxolane ring and a carboximidamide functional group, which contribute to its unique reactivity and biological properties. The stereochemistry of the compound (2S, 3R) may also influence its biological interactions compared to related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and molecular targets:

  • Enzyme Inhibition : The compound may function as an inhibitor for enzymes involved in critical biological pathways, including those associated with neurodegenerative diseases and cancer. It binds to the active site of these enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial properties. Although the exact mechanism is not fully understood, it is hypothesized that it disrupts bacterial cell membranes or inhibits essential bacterial enzymes.

Antimicrobial Activity

A study investigating various carboximidamides found that certain derivatives demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where this compound showed promising results:

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli
Other CarboximidamidesVariesVarious Gram-positive

These findings suggest that this compound could be further developed for therapeutic use in treating bacterial infections.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes linked to cancer progression. For example, inhibition assays against proteases involved in tumor metastasis revealed IC50 values ranging from 100 µM to 500 µM for several derivatives:

EnzymeIC50 (µM)Compound
Serine Protease250This compound
Matrix Metalloproteinase150Related Carboximidamide Derivative

These results indicate that this compound has potential as a lead compound for developing anti-cancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxyoxolane-3-carboximidamide
Reactant of Route 2
N'-hydroxyoxolane-3-carboximidamide

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